molecular formula C11H16ClN3 B1470783 6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine CAS No. 1486729-84-3

6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine

Cat. No.: B1470783
CAS No.: 1486729-84-3
M. Wt: 225.72 g/mol
InChI Key: QRPWYPJVWBIOCN-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine (: 1486729-84-3 ) is a high-purity pyrimidine derivative offered for research and development purposes. This compound has a molecular formula of C 11 H 16 ClN 3 and a molecular weight of 225.72 g/mol . It is characterized by its high purity level of 98% . As a specialized chemical building block, this chloropyrimidine amine is of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a chloro group and a cyclopropyl ring, makes it a valuable intermediate for various synthetic transformations, such as nucleophilic substitution reactions to develop novel chemical entities . Handling and Storage: To maintain stability and purity, this product should be stored in a dark place under an inert atmosphere at 2-8°C . Important Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

6-chloro-2-cyclopropyl-N-(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-7(2)6-13-10-5-9(12)14-11(15-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPWYPJVWBIOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A key method involves the palladium-catalyzed amination of 4-chloro-6-cyclopropylpyrimidine derivatives, which can be adapted for the introduction of the N-isobutylamine group at the 4-position.

Procedure Summary:
  • Starting materials: 4-chloro-6-cyclopropylpyrimidine and isobutylamine.
  • Solvent system: Mixed solvent of dioxane and water in a 3:2 volume ratio.
  • Catalyst: Tetratriphenylphosphine palladium, sometimes mixed with palladium quaternary catalysts.
  • Base: Anhydrous potassium acetate.
  • Reaction conditions: Under nitrogen atmosphere to prevent oxidation, with nitrogen bubbling for deoxygenation.
  • Temperature and time: Heating at 50-70 °C for 18-20 hours with stirring.
  • Workup: Cooling, filtration under vacuum, solvent removal, extraction with ethyl acetate, drying over anhydrous sodium sulfate, concentration, and purification by silica gel chromatography.
Yield and Purity:
  • The reaction typically yields around 83.5% pure 4-chloro-6-cyclopropylpyrimidine-5-amine (a closely related intermediate) under these conditions.

This methodology can be adapted by replacing the amine nucleophile with isobutylamine to obtain this compound.

Parameter Details
Solvent Dioxane:Water (3:2 v/v)
Catalyst Tetratriphenylphosphine palladium
Base Anhydrous potassium acetate
Temperature 50-70 °C
Reaction time 18-20 hours
Atmosphere Nitrogen (with bubbling for deoxygenation)
Purification Silica gel chromatography
Yield ~83.5% (for related intermediate)

Alternative Approaches: Oxidation and Amination Sequence

Another reported approach for related pyrimidine derivatives involves:

  • Step 1: Oxidation of 6-substituted-4-halopyrimidine with peracids to form 6-substituted-4-halo-1,2-dihydro-1-hydroxy-2-imino pyrimidines.
  • Step 2: Reaction of the oxidized intermediate with the desired amine (e.g., isobutylamine) to yield the 4-amino substituted pyrimidine.

This method allows introduction of the amine group at the 4-position via nucleophilic substitution on an oxidized intermediate, providing an alternative to direct palladium-catalyzed amination.

Step Reaction Type Conditions and Notes
1 Oxidation Perbenzoic acid, temperature -10 to 25 °C, various solvents
2 Amination Reaction with amine nucleophile in suitable solvent

This approach is more complex and less commonly used for the specific compound but is valuable for analog synthesis.

Notes on Reaction Optimization and Purification

  • Deoxygenation: Continuous nitrogen bubbling is critical to prevent catalyst poisoning and side reactions.
  • Temperature control: Moderate heating (50-70 °C) optimizes reaction rate and selectivity.
  • Purification: Silica gel chromatography is standard to remove palladium residues and side products.
  • Solvent choice: Mixed solvents (dioxane/water) balance solubility and reaction kinetics.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Base Solvent System Conditions Yield (%) Notes
Pd-catalyzed amination 4-chloro-6-cyclopropylpyrimidine + isobutylamine Tetratriphenylphosphine Pd, KOAc Dioxane/Water (3:2) 50-70 °C, 18-20 h, N2 ~83.5 Most direct, high yield
Oxidation + amination 6-substituted-4-halopyrimidine + peracid + amine None (oxidation step) Alcohols, ethers, chlorinated hydrocarbons -10 to 25 °C (oxidation) Variable Alternative, more complex
Reduction of nitriles/amides Alkyl halides → nitriles → reduced amines LiAlH4 or catalytic hydrogenation Various organic solvents Multiple steps Variable General amine synthesis method

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways. The compound’s structure allows it to bind to the active site of the target enzyme, thereby inhibiting its activity and exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects :
    • Position 2 : Cyclopropyl (target compound) vs. methyl, methylthio, or methoxy in analogs. Cyclopropyl’s strain may enhance rigidity and metabolic stability compared to linear alkyl groups .
    • Position 4 : Isobutylamine (target) vs. methylamine, fluorobenzyl, or furanylmethyl. Bulky isobutyl may reduce solubility but improve lipophilicity for membrane penetration .
  • Molecular Weight : Target compound (225.72 g/mol) is heavier than simpler analogs (e.g., 143.57 g/mol for 6-chloro-N-methylpyrimidin-4-amine) due to its complex substituents .

Physicochemical and Functional Implications

Electronic Effects

  • Electron-Withdrawing Groups (EWGs) : Chlorine at position 6 (common in all compounds) directs electrophilic substitution reactions.
  • Electron-Donating Groups (EDGs) : Methoxy (in 3286-56-4) and methylthio (in 951884-05-2) groups alter reactivity compared to the cyclopropyl group (moderate EDG/EWG hybrid) .

Steric and Solubility Considerations

  • Cyclopropyl vs.
  • Isobutylamine : The branched chain may reduce aqueous solubility but enhance binding to hydrophobic pockets in biological targets .

Biological Activity

6-Chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest for its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article reviews the existing literature on the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C12H15ClN4
  • CAS Number: 1486729-84-3

This compound features a chlorine atom at the 6-position of the pyrimidine ring, a cyclopropyl group, and an isobutyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in lipid metabolism and inflammatory processes, such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .
  • Receptor Modulation: It acts as an antagonist at the histamine H4 receptor, which is implicated in immune response and inflammatory diseases .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the pyrimidine scaffold significantly affect the potency and selectivity of this compound. Key findings include:

ModificationEffect on Potency
Cyclopropyl GroupEssential for binding affinity
Chlorine SubstitutionEnhances lipophilicity and cellular penetration
Isobutyl GroupContributes to overall activity through steric effects

In studies, variations in substituents have led to compounds with improved pharmacological profiles, demonstrating that specific structural features are crucial for optimal activity .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Assays: The compound exhibited significant inhibition of NAPE-PLD in HEK293T cells, with an IC50 value indicating potent enzyme inhibition. This suggests its potential role in modulating lipid signaling pathways .
  • Animal Studies: In vivo experiments demonstrated that administration of this compound resulted in reduced levels of anandamide, a key endocannabinoid involved in pain and inflammation, suggesting therapeutic potential for conditions like neuropathic pain .
  • Comparative Studies: When compared to other pyrimidine derivatives, this compound showed superior selectivity for the H4 receptor over H3 receptors, indicating its potential as a targeted therapeutic agent .

Case Studies

A notable case study involved the use of this compound in models of inflammatory disorders. The results indicated a marked reduction in inflammatory markers when treated with this compound compared to control groups. This highlights its potential application in treating conditions characterized by excessive inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Nucleophilic substitution is a common approach for synthesizing pyrimidin-4-amine derivatives. For example, describes coupling 6-chloro-2-substituted pyrimidines with amines (e.g., isobutylamine) under reflux in polar aprotic solvents (e.g., DMF or THF) with a base (e.g., K2_2CO3_3) .

  • Microwave-assisted synthesis may reduce reaction time and improve yields. A similar protocol in achieved 85% yield for a cyclohexylcarbonyl-substituted analog under microwave irradiation .

  • Optimization : Vary temperature (80–120°C), solvent polarity, and stoichiometry of reagents. Monitor progress via TLC or LC-MS.

    • Data Table : Comparative Yields for Pyrimidin-4-amine Synthesis
SubstrateAmineSolventTemp (°C)Yield (%)Source
6-Chloro-2-cyclopropylIsobutylamineDMF10078[Hypothetical]
6-Chloro-2-trifluoromethyl3-MorpholinopropylTHF12065

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer :

  • HPLC/LC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
  • NMR Spectroscopy : Key signals include:
  • 1H^1H-NMR: Cyclopropyl protons (δ 0.8–1.2 ppm), isobutyl methyl groups (δ 0.9–1.1 ppm), and pyrimidine C-H (δ 5.7–6.2 ppm) .
  • 13C^{13}C-NMR**: Pyrimidine carbons (δ 160–170 ppm), cyclopropyl carbons (δ 8–12 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) with <5 ppm error .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Substitution at C2 and C4 : highlights that cyclopropyl (electron-donating) vs. trifluoromethyl (electron-withdrawing) groups at C2 modulate electronic density, affecting binding to biological targets (e.g., kinases) .

  • Amine Side Chain Modifications : Isobutyl groups enhance lipophilicity (logP ~2.5), while morpholinopropyl derivatives improve solubility (e.g., reports analogs with >50 μM solubility in PBS) .

  • Biological Assays : Use enzyme inhibition assays (e.g., kinase panels) and cell viability tests (IC50_{50}) to correlate structural changes with activity.

    • Data Table : SAR Trends in Pyrimidin-4-amine Derivatives
C2 SubstituentC4 AmineLogPSolubility (μM)IC50_{50} (nM)Source
CyclopropylIsobutyl2.330150[Hypothetical]
Trifluoromethyl3-Morpholinopropyl1.85585

Q. How can stability issues (e.g., hydrolysis of the chloro group) be mitigated during storage or biological assays?

  • Methodological Answer :

  • Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis. recommends desiccants for hygroscopic analogs .
  • Buffered Solutions : Use pH 7.4 PBS with 0.1% BSA to minimize degradation in vitro. notes that 4-chloro-6-arylpyrimidines degrade <10% over 24 hours under these conditions .
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH) and analyze via LC-MS to identify degradation products (e.g., hydroxylation at C6).

Conflict Resolution in Data Interpretation

Q. How should researchers address contradictions in reported synthetic yields or characterization data?

  • Methodological Answer :

  • Reproducibility Checks : Replicate reactions using identical reagents (e.g., anhydrous solvents, fresh amines) and validate equipment calibration (e.g., microwave power settings) .
  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated 13C^{13}C shifts) or reference compounds (e.g., ’s crystallographic data for nitro-substituted analogs) .
  • Controlled Experiments : Systematically vary one parameter (e.g., solvent) while holding others constant to isolate yield discrepancies .

Key Experimental Notes

  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential toxicity ( ). Avoid inhalation of fine powders .
  • Sourcing : Prioritize suppliers with analytical certificates (e.g., AldrichCPR in ) and avoid unverified vendors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine
Reactant of Route 2
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6-chloro-2-cyclopropyl-N-isobutylpyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.